

# Synthesis of N-Ethyl-2,3-difluorobenzylamine from 2,3-difluorobenzaldehyde

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## Compound of Interest

Compound Name: *N-Ethyl-2,3-difluorobenzylamine*

Cat. No.: B1420276

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## Application Note: Synthesis of N-Ethyl-2,3-difluorobenzylamine

### Introduction

N-substituted benzylamines are crucial structural motifs in a wide array of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into these molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This protocol details the synthesis of **N-Ethyl-2,3-difluorobenzylamine**, a valuable building block for drug discovery and development, via a one-pot reductive amination of 2,3-difluorobenzaldehyde with ethylamine.

### Principle of the Reaction

The synthesis proceeds via a reductive amination reaction. This method involves two key steps occurring in a single pot: the formation of an imine intermediate from the condensation of 2,3-difluorobenzaldehyde and ethylamine, followed by the in-situ reduction of this imine to the target secondary amine, **N-Ethyl-2,3-difluorobenzylamine**.<sup>[1][2]</sup> Sodium triacetoxyborohydride is employed as a mild and selective reducing agent, which efficiently reduces the iminium ion intermediate without significantly affecting the initial aldehyde.<sup>[1]</sup>

## Experimental Protocol

### Materials and Reagents

- 2,3-Difluorobenzaldehyde
- Ethylamine (2.0 M solution in THF)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate and Hexanes for chromatography
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Separatory funnel
- Rotary evaporator

#### Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- 2,3-Difluorobenzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.
- Ethylamine is a flammable and corrosive gas/liquid. Handle with care.

- Sodium triacetoxyborohydride is a water-reactive substance that can release flammable gases. Handle in a dry environment.
- Dichloromethane is a volatile and potentially carcinogenic solvent.

#### Procedure

- **Reaction Setup:** To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorobenzaldehyde (1.0 eq).
- **Solvent Addition:** Dissolve the aldehyde in anhydrous dichloromethane (DCM) under an inert atmosphere.
- **Amine Addition:** Add the ethylamine solution (1.2 eq) to the flask dropwise at room temperature. Stir the mixture for 30 minutes to facilitate imine formation.
- **Reducing Agent Addition:** Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
- **Work-up:**
  - Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution.
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Extract the aqueous layer twice with DCM.
  - Combine the organic layers and wash with brine.
  - Dry the combined organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure using a rotary evaporator.

- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **N-Ethyl-2,3-difluorobenzylamine**.
- Characterization: Confirm the identity and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Data Presentation

Table 1: Reagent Quantities for Synthesis

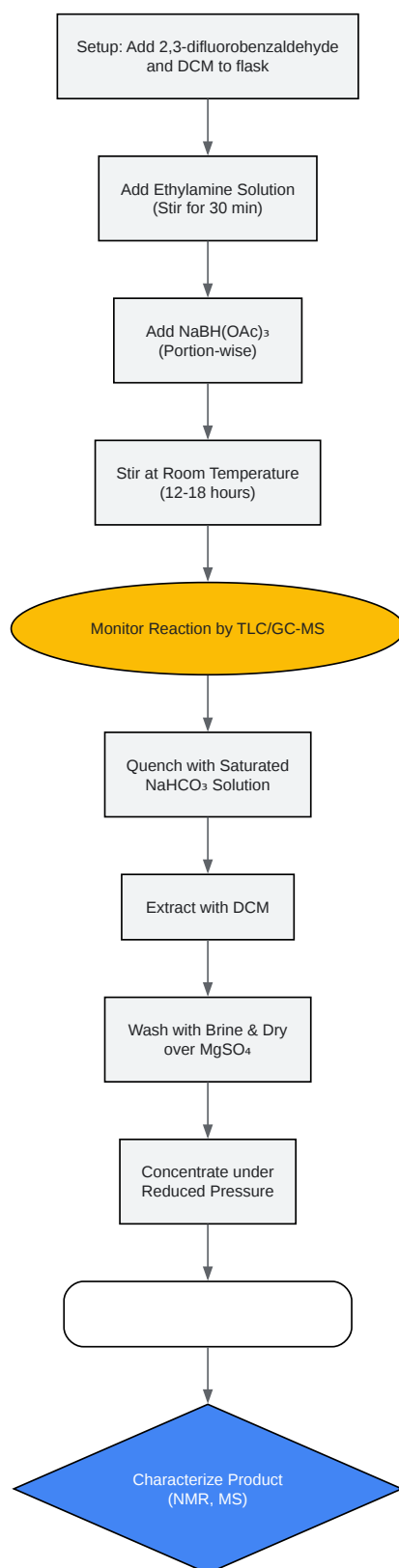
Reagent	Molecular Weight ( g/mol )	Molar Equivalents	Moles (mmol)	Amount (for 5g scale of aldehyde)
2,3-Difluorobenzaldehyde	142.11	1.0	35.18	5.00 g
Ethylamine (2.0 M in THF)	45.08	1.2	42.22	21.1 mL
Sodium Triacetoxyborohydride	211.94	1.5	52.77	11.18 g
Dichloromethane (DCM)	-	-	-	100 mL

## Visualizations

Reaction Scheme

Caption: Reductive amination of 2,3-difluorobenzaldehyde.

Experimental Workflow



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Caption: Workflow for the synthesis and purification.

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## References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
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